1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major
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Description
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major, also known as CDPE-d2, is an organochlorine compound that has been used in a variety of scientific research applications due to its unique properties. CDPE-d2 is a stable and non-toxic compound that has been used in a variety of laboratory experiments due to its low toxicity and its ability to bind to a variety of biological molecules. CDPE-d2 is a compound that is widely used in research laboratories due to its unique properties and its ability to bind to a variety of biological molecules.
Scientific Research Applications
Analytical Method Development
Graovac et al. (1995) developed an analytical method for determining 5-chloro-2-(2,4-dichlorophenoxy)-phenol in wastewater, providing insights into monitoring and analysis of related compounds in environmental samples (Graovac et al., 1995).
Advanced Oxidation Processes
Brillas et al. (2000) studied the mineralization of 2,4-dichlorophenoxyacetic acid using advanced electrochemical oxidation processes, indicating the potential for effective degradation of related chlorophenols in environmental contexts (Brillas et al., 2000).
Chemical Synthesis and Transformations
Shagun et al. (2004) investigated the oxidation of 2-chloro-1-phenylethane-1,1-dithiol, contributing to the understanding of chemical transformations involving chlorinated compounds (Shagun et al., 2004).
Bioremediation
De Wildeman et al. (2003) isolated a bacterium capable of dehalorespiring vicinal dichlorinated alkanes, highlighting the potential for microbial remediation of chlorinated compounds in the environment (De Wildeman et al., 2003).
Catalytic Reactions
Takeuchi et al. (1994) explored the (porphinato)manganese(III)-catalyzed oxygenation and reduction of styrenes, which could inform catalytic processes involving similar chlorinated compounds (Takeuchi et al., 1994).
Formation of Chlorinated Organics
Rule et al. (2005) studied the formation of chloroform and chlorinated organics from triclosan, which is closely related to 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2. This research helps understand the environmental impact of chlorinated organics (Rule et al., 2005).
Adsorption Mechanisms
Wei et al. (2019) investigated the adsorption mechanism of chlorophenols on graphene oxide, which could be relevant for the adsorption and removal of related chlorinated compounds from the environment (Wei et al., 2019).
Reaction Mechanisms
Loginova et al. (2018) analyzed the reaction of styrene with chlorine dioxide, producing chlorinated compounds, thereby contributing to our understanding of the chemical behavior of similar chlorinated ethanones (Loginova et al., 2018).
properties
IUPAC Name |
1-[5-chloro-2-(2,4-dichloro-3,5-dideuteriophenoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFFCSCPXYAPX-MKANTAFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1Cl)[2H])Cl)OC2=C(C=C(C=C2)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661864 |
Source
|
Record name | 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major | |
CAS RN |
1189477-14-2 |
Source
|
Record name | 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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